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molecular formula C8H5Cl3O B8671210 2,3-Dichloro-4-methylbenzoyl chloride CAS No. 1254073-63-6

2,3-Dichloro-4-methylbenzoyl chloride

Cat. No. B8671210
M. Wt: 223.5 g/mol
InChI Key: BKRQVCWBGXUDCE-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

2,3-Dichloro-4-methylbenzoic acid (I70) (5.90 g, 26.2 mmol) and thionyl chloride (30 mL, 411 mmol) were heated at 85° C. for 4 hr in toluene (100 mL). The solvents were removed in vacuo and the residue was azeotroped with toluene (3×100 mL). The residue was used in subsequent steps without further purification assuming 100% yield. Compound not characterised at this step.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)C
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The residue was used in subsequent steps without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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